molecular formula C21H26O7 B12107320 4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol

4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol

Cat. No.: B12107320
M. Wt: 390.4 g/mol
InChI Key: LNRXVGSOOWBFAI-UHFFFAOYSA-N
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Description

4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its phenolic structure, which contributes to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol typically involves multiple steps, including the formation of the oxolan ring and the attachment of the phenolic groups. Common reagents used in the synthesis include methoxyphenols and hydroxymethyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural flavonoids from plant sources, followed by chemical modification to achieve the desired structure. This process can be optimized for large-scale production by employing efficient extraction techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic groups in the compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the formulation of natural antioxidants for food preservation and cosmetic products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The phenolic groups in the compound play a crucial role in this activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with various molecular targets and pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Luteolin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.

Uniqueness

4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol is unique due to its specific structural features, such as the oxolan ring and the combination of methoxy and hydroxyl groups. These features contribute to its distinct reactivity and biological activities, setting it apart from other flavonoids.

Properties

IUPAC Name

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRXVGSOOWBFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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